molecular formula C8H8BrFO B2402109 (1S)-1-(2-Bromo-5-fluorophenyl)ethanol CAS No. 1689852-87-6

(1S)-1-(2-Bromo-5-fluorophenyl)ethanol

Cat. No.: B2402109
CAS No.: 1689852-87-6
M. Wt: 219.053
InChI Key: IBHYZKHFROARHA-YFKPBYRVSA-N
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Description

(1S)-1-(2-Bromo-5-fluorophenyl)ethanol: is an organic compound characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (2-Bromo-5-fluorophenyl)ethanone. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, yielding the desired alcohol product.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-1-(2-Bromo-5-fluorophenyl)ethanol can be oxidized to form (2-Bromo-5-fluorophenyl)ethanone using oxidizing agents such as trichloroisocyanuric acid (TCCA) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl).

    Reduction: The compound can undergo further reduction to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Trichloroisocyanuric acid (TCCA), TEMPO, dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, typically in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: (2-Bromo-5-fluorophenyl)ethanone.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted phenyl ethanol derivatives.

Scientific Research Applications

Chemistry: (1S)-1-(2-Bromo-5-fluorophenyl)ethanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 1-(2-Bromo-4-hydroxyphenyl)ethanone
  • 1-(5-Amino-2-bromophenyl)ethanone
  • 1-(2-Bromo-5-chlorophenyl)ethanone
  • 1-(2-Bromo-6-fluorophenyl)ethanone

Uniqueness: (1S)-1-(2-Bromo-5-fluorophenyl)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The stereochemistry of the compound also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.

Biological Activity

(1S)-1-(2-Bromo-5-fluorophenyl)ethanol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure:

  • Molecular Formula: C8H8BrF
  • Molecular Weight: 203.05 g/mol

Synthesis Methods:
The synthesis of this compound typically involves the reduction of (2-Bromo-5-fluorophenyl)ethanone using sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. This reaction is conducted at room temperature, yielding the desired alcohol product with high efficiency.

Biological Activity

This compound has been studied for various biological activities:

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest potent activity, comparable to established antimicrobial agents .

Mechanism of Action:
The compound's mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity to biological targets, which is crucial for its therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Studies:
    • A study tested various derivatives of halogenated phenols and found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0195 to 0.025 mg/mL .
  • Antifungal Activity:
    • In another investigation, the compound was assessed for antifungal properties against Candida albicans. Results indicated that it inhibited fungal growth effectively, suggesting its potential as an antifungal agent .
  • Comparative Analysis:
    • When compared to structurally similar compounds, such as 1-(2-Bromo-4-hydroxyphenyl)ethanone and 1-(2-Bromo-6-fluorophenyl)ethanone, this compound demonstrated a unique profile in terms of reactivity and biological activity due to the specific positioning of halogen atoms on the phenyl ring.

Data Table: Biological Activity Overview

Activity Type Target Organism MIC Value (mg/mL) Reference
AntibacterialStaphylococcus aureus0.0039
AntibacterialEscherichia coli0.025
AntifungalCandida albicans0.0048

Properties

IUPAC Name

(1S)-1-(2-bromo-5-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHYZKHFROARHA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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